(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
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Overview
Description
(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is an organic compound with a complex structure, characterized by the presence of a chloro, ethoxy, and methoxy substituent on a phenyl ring, along with a cyanopropenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenyl ring, followed by the introduction of the cyanopropenamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry (Z-configuration) is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including reagent concentrations, reaction time, and purification techniques, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different amide derivatives.
Substitution: Halogen atoms like chlorine can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide
- (Z)-3-(3-chloro-4-ethoxyphenyl)-2-cyanoprop-2-enamide
- (Z)-3-(3-chloro-4-ethoxy-5-methylphenyl)-2-cyanoprop-2-enamide
Uniqueness
The uniqueness of (Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide lies in its specific substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-19-12-10(14)5-8(6-11(12)18-2)4-9(7-15)13(16)17/h4-6H,3H2,1-2H3,(H2,16,17)/b9-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYYDCPYUCSOQ-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C(/C#N)\C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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